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Abstract
4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic compound of significant interest within

medicinal chemistry, belonging to the broader class of quinoline derivatives known for their

diverse pharmacological activities.[1][2] As a privileged scaffold, the quinoline ring is central to

numerous natural and synthetic bioactive molecules, demonstrating anticancer, antimalarial,

antibacterial, and antiviral properties.[1][3] Theoretical and computational chemistry offer

powerful methodologies for understanding the structure-activity relationships (SAR) of such

compounds at a molecular level.[1] This guide provides a comprehensive overview of the

theoretical studies on 4-Hydroxyquinoline-3-carbaldehyde, detailing its structural properties,

spectroscopic signatures, and electronic characteristics through computational analysis. It

further explores its potential as a therapeutic agent by examining molecular docking studies

and potential mechanisms of action, offering a valuable resource for the rational design of

novel drug candidates.

Molecular Structure and Physicochemical
Properties
4-Hydroxyquinoline-3-carbaldehyde, also known as 4-oxo-1H-quinoline-3-carbaldehyde, is a

quinolone derivative substituted with a formyl group at the 3-position.[4] Its structure combines
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a benzene ring fused to a pyridine ring, a framework that imparts unique electronic and

chemical properties.[2][5]

Below is a summary of its key computed physicochemical properties.

Property Value Source

Molecular Formula C₁₀H₇NO₂ [4]

Molecular Weight 173.17 g/mol [4]

IUPAC Name
4-oxo-1H-quinoline-3-

carbaldehyde
[4]

Canonical SMILES
C1=CC=C2C(=C1)C(=O)C(=C

N2)C=O
[4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Rotatable Bonds 1 [4]

Polar Surface Area 46.2 Å² [4]

XLogP3 1.2 [4]

Theoretical and Computational Methodologies
Computational chemistry is an indispensable tool for predicting the molecular properties and

reactivity of quinoline derivatives.[1] Density Functional Theory (DFT) and molecular docking

are the most common methods employed for these theoretical investigations.

Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure, geometry,

and vibrational frequencies of molecules.[6] A typical DFT workflow for analyzing a molecule

like 4-Hydroxyquinoline-3-carbaldehyde involves several key steps.

Computational Workflow for DFT Analysis
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Caption: A typical workflow for DFT analysis of a molecule.
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Protocol Details:

Geometry Optimization: The initial step involves finding the lowest energy conformation of

the molecule. This is commonly achieved using the B3LYP functional combined with a basis

set like 6-311G(d,p) or 6-311++G(d,p).[6][7][8]

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed

to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies)

and to predict theoretical infrared (IR) and Raman spectra. Calculated frequencies are often

scaled by a factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to correct for anharmonicity and

improve agreement with experimental data.[9][10]

Electronic Property Calculation: Once a stable structure is confirmed, various electronic

properties are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity, the Molecular

Electrostatic Potential (MEP) to identify sites for electrophilic and nucleophilic attack, and

Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative

interactions.[3][6]

Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[11] It is widely used

in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with

a biological target like an enzyme or receptor.[12]

Protocol Details:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained

from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are

typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand (4-Hydroxyquinoline-3-
carbaldehyde or its derivative) is generated and optimized to its lowest energy state, often

using DFT methods as described above.
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Docking Simulation: A docking algorithm is used to place the ligand into the active site of the

receptor in various conformations and orientations. Each pose is scored based on a scoring

function that estimates the binding affinity.

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding

mode, characterized by the lowest binding energy and key intermolecular interactions, such

as hydrogen bonds and hydrophobic interactions.[11][12]

Results of Theoretical Studies
Geometric and Vibrational Analysis
Theoretical calculations provide detailed insights into the molecule's geometry and vibrational

modes. While a complete dataset for 4-Hydroxyquinoline-3-carbaldehyde is not readily

available in a single source, data from closely related structures like 4-hydroxy-3-cyano-7-

chloro-quinoline allows for the assignment of key vibrational frequencies.

Vibrational Mode Theoretical Range (cm⁻¹) Description

O–H Stretching ~3500
Corresponds to the stretching

of the hydroxyl group.

C=O Stretching 1656 - 1675

Characteristic stretching

vibration of the aldehyde

carbonyl group.[6]

C=C / C=N Stretching 1446 - 1622

Aromatic ring stretching

vibrations from the quinoline

core.

O–H In-plane Bending ~1260

Bending motion of the hydroxyl

group within the molecular

plane.[9]

O–H Out-of-plane Bending 600 - 700
Out-of-plane bending of the

hydroxyl group.[9]

The calculated bond lengths in quinoline derivatives often show an extended π-electron

delocalization across the ring system, which is crucial for their biological activity and nonlinear
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optical properties.[3]

Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key quantum-chemical descriptors. The energy of the HOMO is

related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability

to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular

stability and reactivity.[3][11]

Parameter Formula Interpretation

Ionization Energy (I) I = -EHOMO
Energy required to remove an

electron.

Electron Affinity (A) A = -ELUMO
Energy released when an

electron is added.

Chemical Hardness (η) η = (I - A) / 2
Resistance to change in

electron distribution.

Electronegativity (χ) χ = (I + A) / 2 Power to attract electrons.

Electrophilicity Index (ω) ω = χ² / (2η)
A measure of electrophilic

power.

For a representative quinoline-3-carbaldehyde hydrazone derivative (compound 3q6), the

calculated HOMO-LUMO gap was found to be 0.13377 Hartree, indicating a stable electronic

structure.[11] A smaller energy gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and

predicting sites for intermolecular interactions.[3] In quinoline derivatives, negative potential

regions (typically colored red or yellow) are usually located around electronegative atoms like

oxygen and nitrogen, indicating them as favorable sites for electrophilic attack. Positive regions

(blue) are found around hydrogen atoms, marking them as sites for nucleophilic attack.[7]

Applications in Drug Development
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The quinoline scaffold is a cornerstone in medicinal chemistry. Theoretical studies on 4-
Hydroxyquinoline-3-carbaldehyde and its derivatives help rationalize their biological activities

and guide the design of more potent therapeutic agents.

Molecular Docking and Mechanism of Action
Molecular docking studies have been instrumental in exploring the therapeutic potential of

quinoline derivatives. For example, quinoline-3-carbaldehyde hydrazones have been docked

into the active site of DNA topoisomerase IV, a key bacterial enzyme.[11] The most effective

compounds formed strong hydrogen bonds with critical amino acid residues, such as ARG132,

rationalizing their antimicrobial activity.[11] Similarly, derivatives of 4-hydroxy-2-oxo-1,2-

dihydroquinoline have been docked against the HIV-1 integrase enzyme to explore their

potential as anti-HIV agents.[13]

Potential Mechanism of Action for Quinolines
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Caption: Potential mechanisms of action for quinoline derivatives.

Antimicrobial and Anticancer Activity
Derivatives of 4-Hydroxyquinoline-3-carbaldehyde have been synthesized and evaluated for

a range of biological activities.

Antibacterial Activity: Hydrazone derivatives have shown promising activity against

methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 16 µg/ml.[11]
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Anticancer Activity: The quinoline scaffold can inhibit signaling pathways crucial for cancer

cell proliferation and survival, such as the PI3K pathway.[14]

Anti-HIV Activity: 4-hydroxyquinoline derivatives have been designed as potential inhibitors

of HIV-1 integrase, a critical enzyme for viral replication.[14][15]

Synthesis Protocols
The formylation of quinoline derivatives to produce carbaldehydes can be achieved through

several classical methods, which are crucial for generating the precursors for theoretical and

experimental studies.

Common Synthesis Methods:

Vilsmeier-Haack Reaction: A versatile method for the formylation of electron-rich aromatic

compounds.[16][17]

Reimer-Tiemann Reaction: Involves the ortho-formylation of phenols, applicable to

hydroxyquinolines.[16][17]

Duff Reaction: Uses hexamethylenetetramine for the formylation of activated aromatic rings.

[16][17]

Conclusion
Theoretical studies provide invaluable insights into the structural, electronic, and reactive

properties of 4-Hydroxyquinoline-3-carbaldehyde. Methodologies such as DFT and

molecular docking are essential for elucidating potential mechanisms of action and guiding the

rational design of novel derivatives with enhanced therapeutic efficacy. The combination of

computational analysis and experimental validation has positioned the quinoline scaffold as a

highly promising framework for the development of new antimicrobial, antiviral, and anticancer

agents. This guide summarizes the key theoretical approaches and findings, offering a

foundational resource for researchers dedicated to advancing the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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